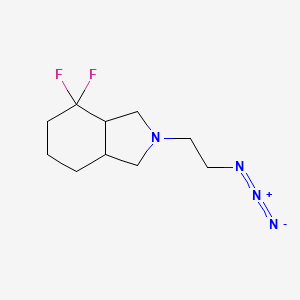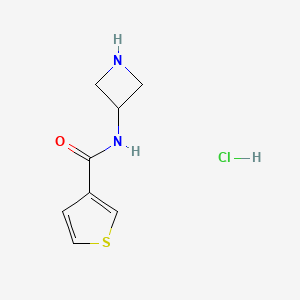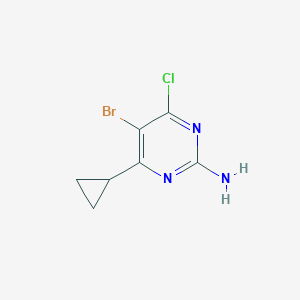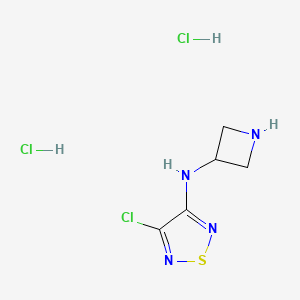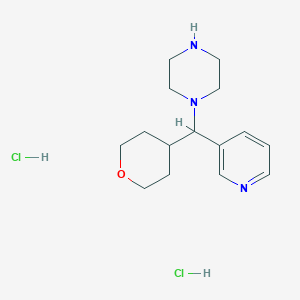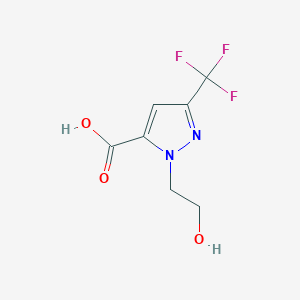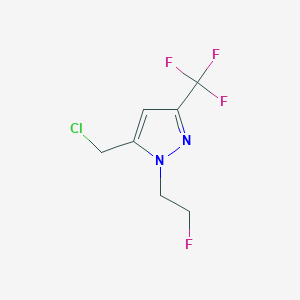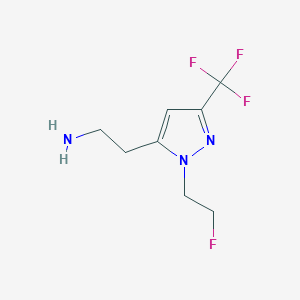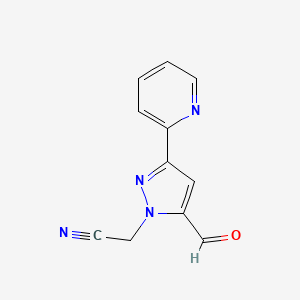
4-chloro-N-cyclopentylquinazolin-2-amine
説明
4-Chloro-N-cyclopentylquinazolin-2-amine (4-Cl-CPQ) is an organic compound containing nitrogen, chlorine, and cyclopentyl groups. It is a member of the quinazolinone family, which is composed of heterocyclic compounds with two nitrogen atoms in the ring. 4-Cl-CPQ has been studied extensively for its potential applications in scientific research.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives, including 4-chloro-N-cyclopentylquinazolin-2-amine , have been extensively studied for their anticancer properties. They exhibit strong inhibitory activity against various cancer cell lines, such as HepG2, MCF-7, PC-3, HCT-116, and HeLa . The compounds can interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation of cancer cells. By arresting the cell cycle at the G2/M phase, these derivatives can effectively halt the growth of tumors .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is significant due to their ability to modulate the body’s inflammatory response. This makes 4-chloro-N-cyclopentylquinazolin-2-amine a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Antibacterial Applications
Research has shown that quinazoline compounds possess antibacterial activities, making them useful in the fight against bacterial infections . The structural moiety of quinazoline can be optimized to target specific bacterial strains, offering a pathway to develop novel antibiotics in an era of increasing antibiotic resistance.
Analgesic Effects
The analgesic effects of quinazoline derivatives are attributed to their interaction with the central nervous system. These compounds can be used to develop pain-relief medications that may offer an alternative to traditional analgesics, potentially with fewer side effects .
Antiviral Capabilities
Quinazoline derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication makes them potential candidates for the treatment of viral infections, including those caused by emerging and re-emerging viruses .
Antituberculosis Activity
Given the global challenge posed by tuberculosis, 4-chloro-N-cyclopentylquinazolin-2-amine and its derivatives could play a role in developing new antituberculosis drugs. Their mechanism of action includes inhibiting the synthesis of mycolic acid, which is essential for the bacterial cell wall of Mycobacterium tuberculosis .
Antioxidant Properties
The antioxidant properties of quinazoline derivatives are beneficial in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is particularly relevant in the development of treatments for oxidative stress-related conditions .
Antidiabetic Potential
Quinazoline derivatives have been explored for their antidiabetic potential. They can modulate insulin signaling pathways and glucose metabolism, offering a new approach to managing diabetes and its complications .
特性
IUPAC Name |
4-chloro-N-cyclopentylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-7-3-4-8-11(10)16-13(17-12)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVBYOQLKCGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopentylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



